3-Benzyl-2-(4-methylpiperazinyl)-quinoxaline
Overview
Description
Imidazole, a compound that might be structurally similar to your compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .
Molecular Structure Analysis
The structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . For example, in a free radical reaction, NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Anti-Inflammatory Properties
A study on the human histamine H4 receptor identified 3-Benzyl-2-(4-methylpiperazinyl)-quinoxaline as a potent ligand with significant anti-inflammatory properties in vivo. This discovery opens up potential therapeutic applications in treating inflammatory conditions (Smits et al., 2008).
Antimicrobial Activity
Research on quinoxaline derivatives, including 3-Benzyl-2-(4-methylpiperazinyl)-quinoxaline, has demonstrated antimicrobial activity against bacterial and yeast strains. This suggests its potential as a new drug for antimicrobial chemotherapy (Vieira et al., 2014).
Applications in Asymmetric Hydrogenation
The use of quinoxaline derivatives, including those related to 3-Benzyl-2-(4-methylpiperazinyl)-quinoxaline, in asymmetric hydrogenation of functionalized alkenes has been studied. This has practical utility in the preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Synthesis of Antitumor Agents
The synthesis of compounds like 3-Benzyl-2-(4-methylpiperazinyl)-quinoxaline has shown promise in the development of potent antitumor agents, particularly against lung adenocarcinoma (Mamedov et al., 2022).
Antituberculosis Activity
Synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives, related to 3-Benzyl-2-(4-methylpiperazinyl)-quinoxaline, has been explored for antituberculosis activity. Certain derivatives have shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis (Jaso et al., 2005).
Potential in Cancer Therapy and Diagnosis
A study on the labeling and biological evaluation of quinoxaline 1,4-dioxide derivatives, closely related to 3-Benzyl-2-(4-methylpiperazinyl)-quinoxaline, showed promise for use in tumor diagnosis and therapy (Ibrahim et al., 2012).
Future Directions
properties
IUPAC Name |
2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-23-11-13-24(14-12-23)20-19(15-16-7-3-2-4-8-16)21-17-9-5-6-10-18(17)22-20/h2-10H,11-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQUQVYOCGJWAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-2-(4-methylpiperazinyl)-quinoxaline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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